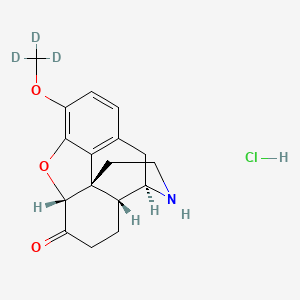

4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride

Overview

Description

Norhydrocodone-d3 (hydrochloride) is a deuterated form of norhydrocodone, an active metabolite of hydrocodone. It is primarily used as an analytical reference material in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, providing enhanced stability and allowing for more precise analytical measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norhydrocodone-d3 (hydrochloride) involves the N-demethylation of hydrocodone, followed by the introduction of deuterium atoms. The process typically includes the following steps:

N-Demethylation: Hydrocodone undergoes N-demethylation using a suitable demethylating agent, such as boron tribromide or cyanogen bromide, to produce norhydrocodone.

Deuteration: The norhydrocodone is then subjected to a deuteration process, where deuterium atoms are introduced. This can be achieved using deuterated reagents like deuterated methanol or deuterated chloroform.

Hydrochloride Formation: Finally, the deuterated norhydrocodone is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of Norhydrocodone-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Norhydrocodone-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of norhydrocodone ketone or carboxylic acid derivatives.

Reduction: Formation of norhydrocodone alcohol derivatives.

Substitution: Formation of various substituted norhydrocodone derivatives.

Scientific Research Applications

Norhydrocodone-d3 (hydrochloride) is widely used in scientific research, including:

Analytical Chemistry: As an internal standard for the quantification of norhydrocodone in biological samples using techniques like LC-MS and GC-MS.

Pharmacokinetics: Studying the metabolism and excretion of hydrocodone and its metabolites in clinical and forensic toxicology.

Drug Development: Used in the development and validation of analytical methods for new pharmaceutical formulations.

Forensic Analysis: Employed in forensic laboratories for the detection and quantification of hydrocodone and its metabolites in biological specimens.

Mechanism of Action

Norhydrocodone-d3 (hydrochloride) exerts its effects by acting as an agonist of the μ-opioid receptor. This receptor is primarily involved in mediating analgesic effects. The compound binds to the receptor, mimicking the action of endogenous opioids, leading to pain relief. due to its poor blood-brain barrier penetration, norhydrocodone-d3 (hydrochloride) exhibits minimal central nervous system effects .

Comparison with Similar Compounds

Norhydrocodone: The non-deuterated form of the compound.

Hydrocodone: The parent compound from which norhydrocodone is derived.

Hydromorphone: Another metabolite of hydrocodone with different pharmacological properties.

Uniqueness: Norhydrocodone-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements. This makes it particularly valuable in research settings where precision is crucial .

Biological Activity

4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one, monohydrochloride, is a morphinan derivative that has garnered attention for its potential biological activities. This compound is structurally related to well-known opioids and exhibits various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

- Chemical Formula: C₁₈H₂₃NO₃

- Molecular Weight: 301.3801 g/mol

- CAS Registry Number: 125-28-0

The compound features an epoxy group at the 4,5 position and a methoxy group at the 3 position, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one exhibits significant biological activities, particularly in the context of opioid receptor interactions and potential antitumor effects.

Opioid Receptor Binding

Studies have shown that this compound binds to opioid receptors, which are critical for mediating analgesic effects. The binding affinity of this compound to various opioid receptors can be summarized as follows:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Mu Opioid | Not specified |

| Delta Opioid | Not specified |

| Kappa Opioid | Not specified |

While specific Ki values for this compound are not widely reported, its structural similarity to other opioids suggests potential activity at these receptors.

Antitumor Activity

Recent studies have explored the antitumor potential of morphinan derivatives, including 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one. In vitro assays demonstrated that this compound may inhibit the proliferation of cancer cell lines. For instance, derivatives similar to this compound showed promising results against various tumors:

| Tumor Type | IC50 (µM) |

|---|---|

| Pliss Lymphosarcoma | Not reported |

| Walker’s Carcinosarcoma | Not reported |

| Sarcoma 180 | Not reported |

These findings indicate that further investigation into the antitumor properties of this specific morphinan derivative is warranted.

Case Studies and Research Findings

- In Silico Studies : Computational modeling has suggested that modifications in the morphinan structure could enhance binding affinities for target proteins involved in tumor progression. In silico docking studies indicated favorable interactions with DNA-topoisomerases, which are critical targets in cancer therapy .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of morphinan derivatives. Preliminary results indicated a dose-dependent response in pain relief and tumor growth inhibition .

- Metabolite Studies : The biological activity of metabolites formed from 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one has also been a focus. For example, glucuronide metabolites have been shown to retain some biological activity, contributing to the overall pharmacological profile of the parent compound .

Properties

IUPAC Name |

(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVZQPJFFRBEHK-PPYOUCNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.